molecular formula C11H12ClN3O2S B8770434 N-(3-chloroquinoxalin-2-yl)propane-1-sulfonamide

N-(3-chloroquinoxalin-2-yl)propane-1-sulfonamide

Cat. No. B8770434
M. Wt: 285.75 g/mol
InChI Key: JHODWUUXTQJITE-UHFFFAOYSA-N
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Patent
US09150569B2

Procedure details

In DMSO were dissolved 2,3-dichloroquinoxaline (5.00 g, 25.1 mmol) and propane-1-sulfonamide (3.09 g, 25.1 mmol). Potassium carbonate (3.47 g, 25.1 mmol) was added and the mixture was stirred at 150° C. for 1 hour. A 1% aqueous acetic acid solution was added to the reaction mixture and the mixture was stirred at room temperature for 3 hours. The resulting solid was separated by filtration, washed with water, and purified by slurrying in diisopropyl ether to give Compound A1 (6.01 g, 84% yield).
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.09 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([Cl:12])=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH2:13]([S:16]([NH2:19])(=[O:18])=[O:17])[CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+].C(O)(=O)C>CS(C)=O>[Cl:12][C:11]1[C:2]([NH:19][S:16]([CH2:13][CH2:14][CH3:15])(=[O:18])=[O:17])=[N:3][C:4]2[C:9]([N:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2N=C1Cl
Name
Quantity
3.09 g
Type
reactant
Smiles
C(CC)S(=O)(=O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 150° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The resulting solid was separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C(=NC2=CC=CC=C2N1)NS(=O)(=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.01 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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